![molecular formula C11H16ClN3S B5881642 1-(2-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)
1-(2-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea typically involves the reaction of 2-chloroaniline with dimethylaminoethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiocarbonyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2-thiourea
- 1-(2-Chlorophenyl)-3-ethylthiourea
- 1-(2-Chlorophenyl)-3-methylthiourea
Uniqueness
1-(2-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea is unique due to the presence of the dimethylaminoethyl group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3S/c1-15(2)8-7-13-11(16)14-10-6-4-3-5-9(10)12/h3-6H,7-8H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBFNFQGVFVHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoro-N-[(2-methoxyphenyl)carbamoyl]acetamide](/img/structure/B5881561.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![2-{[(1E)-(4-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE](/img/structure/B5881587.png)
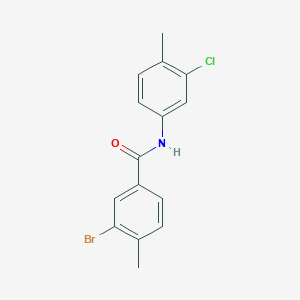
![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)
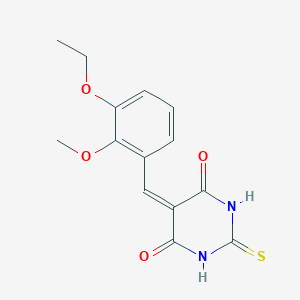
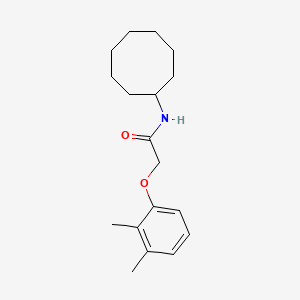
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate](/img/structure/B5881628.png)
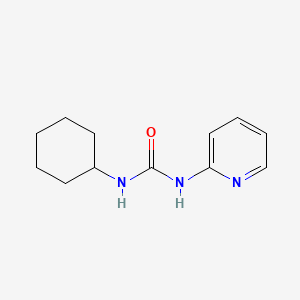
![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)
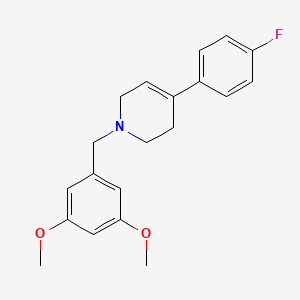

![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
